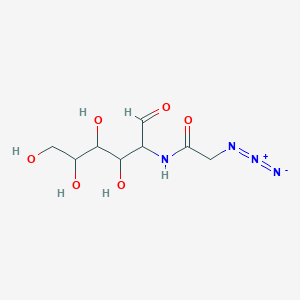
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a versatile chemical compound with a unique structure that includes an azide group and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a sugar derivative with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes to form triazoles.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Triethylamine, azidoacetyl chloride.
Click Chemistry: Copper(I) catalysts, alkynes.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azido derivatives.
Click Chemistry: Formation of triazoles.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
科学的研究の応用
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several applications in scientific research:
Biochemistry: Used in chemical labeling and bioorthogonal chemical reactions.
Molecular Biology: Utilized in the study of glycosylation processes.
Glycobiology: Employed in the synthesis of glycan derivatives for studying carbohydrate-protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its azide group, which is highly reactive and can participate in various chemical reactions. The azide group can form covalent bonds with other molecules, making it useful in chemical labeling and bioorthogonal reactions. The hydroxyl groups also contribute to its reactivity, allowing for further modifications and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Unique due to its combination of azide and multiple hydroxyl groups.
2-chloro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Similar structure but with a chloro group instead of an azide group.
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide-containing compound used in diazo transfer reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.
生物活性
2-Azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide, also known as 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, is a compound with significant biological activity due to its unique structural features, including an azide group and multiple hydroxyl functionalities. This compound is primarily utilized in biochemical research for its ability to label biomolecules and participate in bioorthogonal reactions.
The biological activity of this compound can be summarized as follows:
- Target Biomolecules : The compound interacts with various biomolecules such as proteins, nucleic acids, and cell membranes.
- Mode of Action : The azide group allows for selective labeling and tracking of biomolecules within cells. This is particularly useful in studies involving glycosylation and carbohydrate-protein interactions.
- Pharmacokinetics : It is soluble in both organic solvents and water, facilitating its use in diverse experimental conditions.
Applications in Research
The compound has several applications across different fields of biological research:
- Biochemistry : Used extensively for chemical labeling and in bioorthogonal chemical reactions.
- Molecular Biology : Important for investigating glycosylation processes.
- Glycobiology : Employed in synthesizing glycan derivatives to study carbohydrate-protein interactions.
- Industrial Applications : Utilized in synthesizing complex organic molecules and materials.
Case Studies and Research Findings
Research has demonstrated the utility of this compound in various experimental setups:
-
Chemical Labeling :
- In a study focused on glycosylation pathways, researchers used this compound to tag specific glycoproteins. The azide functionality allowed for subsequent click chemistry reactions to visualize these proteins in cellular contexts.
-
Bioorthogonal Reactions :
- The compound's azide group participated in click chemistry reactions with alkynes to form stable triazole linkages. This reaction was pivotal in developing new methods for tracking cellular processes involving carbohydrates.
- In Vitro Studies :
Properties and Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H14N4O6 |
| CAS Number | 361154-23-6 |
| Solubility | Soluble in water and organic solvents |
| Chemical Structure | Contains an azide group and multiple hydroxyl groups |
特性
IUPAC Name |
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













